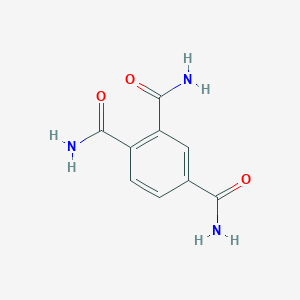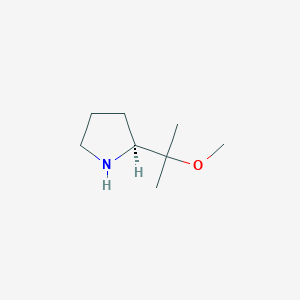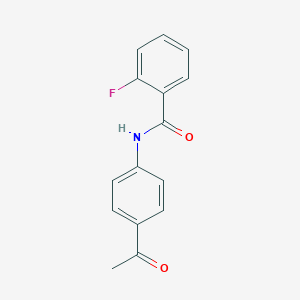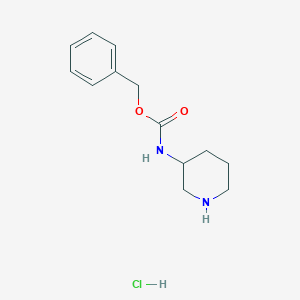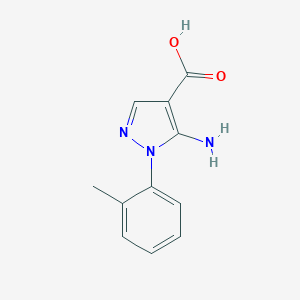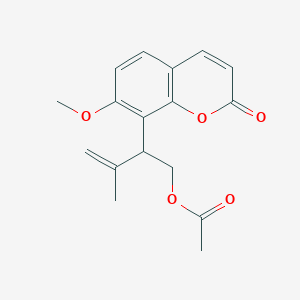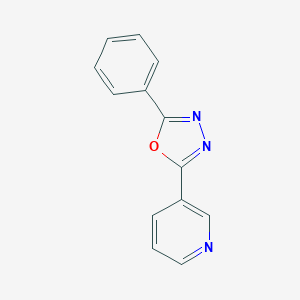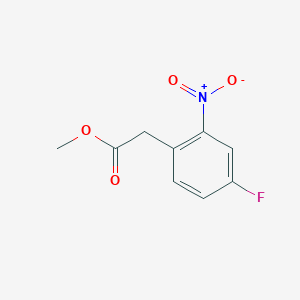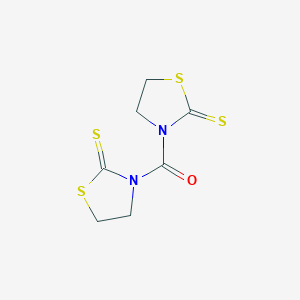
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a chemical compound with the molecular formula C9H8N2O2S4. It is also known as thiozolidinedione-8 and is used in scientific research for its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, cancer growth, and glucose metabolism.
Biochemical And Physiological Effects
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity.
Advantages And Limitations For Lab Experiments
One advantage of using Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to explore its potential use in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 2-aminothiophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound. The synthesis method is relatively simple and can be achieved in a laboratory setting.
Scientific Research Applications
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
135646-84-3 |
|---|---|
Product Name |
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Molecular Formula |
C7H8N2OS4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
InChI Key |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Canonical SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
synonyms |
3,3'-Carbonylbis-2-thiazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



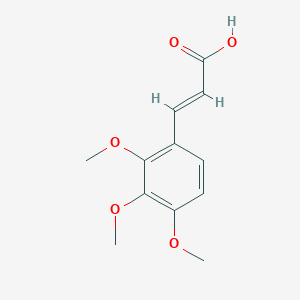
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
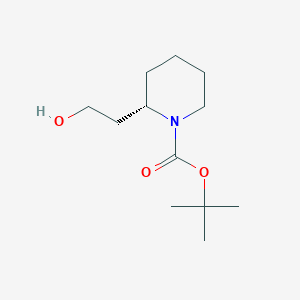
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
